molecular formula C17H16N2O4S2 B2877437 N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-3-yl)methyl]ethanediamide CAS No. 2034634-81-4

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B2877437
CAS No.: 2034634-81-4
M. Wt: 376.45
InChI Key: JQBYKVCXSJZLLY-UHFFFAOYSA-N
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Description

The compound N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-3-yl)methyl]ethanediamide features a hybrid heterocyclic architecture combining furan (oxygen-containing) and thiophene (sulfur-containing) rings linked via a hydroxyethyl bridge and ethanediamide (oxamide) groups.

Properties

IUPAC Name

N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-(thiophen-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c20-15(18-8-12-4-7-24-10-12)16(21)19-11-17(22,13-3-5-23-9-13)14-2-1-6-25-14/h1-7,9-10,22H,8,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBYKVCXSJZLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CSC=C2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a thiophene derivative, followed by the introduction of ethanediamide. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-3-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as acetonitrile, dichloromethane, and ethanol are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the furan ring can produce furan alcohols.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-3-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The compound’s ability to donate or accept electrons makes it a versatile molecule in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Core Heterocyclic Systems

The compound’s furan and thiophene moieties are shared with several analogs:

  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): Features a thiophene-carboxamide group. X-ray crystallography shows dihedral angles of 8.5–13.5° between thiophene and benzene rings, similar to its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (9.7°). Key differences arise in bond lengths (C–S: ~1.70 Å vs. C–O: ~1.36 Å), influencing electronic conjugation and intermolecular interactions.
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Contains dual thiophene units with an acetamide linker. The cyanide substituent enhances electron-withdrawing effects, contrasting with the target compound’s hydroxyl and ethanediamide groups.

Ethanediamide Linkers

Ethanediamide (oxamide) bridges are rare in the provided evidence. However, BG13898 (), a derivative with an ethanediamide core, substitutes the thiophen-3-ylmethyl group with a 3-fluoro-4-methylphenyl group. This substitution likely alters solubility and bioactivity due to fluorine’s electronegativity and methyl’s steric effects.

Amide Bond Formation

The target compound’s synthesis likely parallels methods for analogous carboxamides:

  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): Synthesized via nucleophilic acyl substitution using 2-thiophenecarbonyl chloride and 2-nitroaniline in acetonitrile.
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Formed by converting 2-(thiophen-2-yl)acetic acid to its acyl chloride, followed by reaction with 2-aminothiophene-3-carbonitrile.

The target compound’s ethanediamide group may require sequential coupling of two amines (e.g., 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine and (thiophen-3-yl)methylamine) with ethanedioyl dichloride.

Hydroxyethyl Bridge

Similar hydroxyethyl spacers are observed in 1-[(tetrahydro-2-furanyl)methyl]-2-(nitroimino)imidazolidine (), synthesized via alkylation of amines with activated furan derivatives. The target compound’s hydroxyl group could arise from epoxide ring-opening or ketone reduction.

Physicochemical Properties

Spectroscopic Features

  • IR Spectroscopy : Thiophene C–S stretches (~650 cm⁻¹) and furan C–O stretches (~1010 cm⁻¹) would dominate, as seen in N-(3-acetyl-2-thienyl)acetamides ().
  • NMR Spectroscopy : Thiophene protons resonate at δ 6.5–7.5 ppm, while furan protons appear at δ 6.0–7.0 ppm. Hydroxy and amide protons may show broad signals at δ 1.5–5.0 ppm (; ).

Solubility and Stability

Thiophene and furan rings confer moderate hydrophobicity. Ethanediamide groups may enhance water solubility via hydrogen bonding, as seen in BG13898 (). The hydroxyl group could increase polarity but may also introduce sensitivity to oxidation.

Bioactivity Trends

  • Thiophene Carboxamides (): Exhibit genotoxicity in bacterial and human cells, suggesting caution in pharmaceutical applications.

The target compound’s dual heterocycles and ethanediamide linker may modulate receptor binding or enzymatic inhibition, though specific data is unavailable.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Heterocycles Functional Groups Dihedral Angles (°) Reference
Target Compound Furan, Thiophene Ethanediamide, Hydroxyethyl N/A -
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene Carboxamide 8.5–13.5
N-(2-Nitrophenyl)furan-2-carboxamide Furan Carboxamide 9.7
BG13898 Furan, Thiophene Ethanediamide, Fluoroaryl N/A

Biological Activity

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-3-yl)methyl]ethanediamide, a complex organic compound, has garnered interest in medicinal chemistry due to its unique structural features. The presence of both furan and thiophene rings, along with an ethanediamide backbone, suggests potential biological activities that merit exploration. This article provides a comprehensive review of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The molecular structure of the compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C15H15N3O2S2
Molecular Weight 303.4 g/mol
CAS Number 2034335-20-9

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have been reported to show activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 20 µM to 70 µM against Gram-positive and Gram-negative bacteria .

The mechanisms by which this compound may exert its biological effects are likely multifaceted:

  • Enzyme Inhibition : Compounds containing thiophene rings often interact with enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : The furan moiety can intercalate into DNA, potentially disrupting replication processes.
  • Signal Modulation : The hydroxyl group may influence signaling pathways by acting as a hydrogen bond donor, affecting cellular responses.

Case Studies and Research Findings

  • Antibacterial Activity Study : A study evaluating the antibacterial properties of structurally similar compounds found that derivatives with furan and thiophene exhibited promising antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli . Although direct studies on this specific compound are lacking, the trends observed suggest potential efficacy.
  • Cytotoxicity Assessment : In vitro assays conducted on related compounds indicated varying degrees of cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties. The specific interaction with cellular targets remains to be elucidated.

Comparative Analysis with Similar Compounds

To better understand the potential biological activities of this compound, a comparison with similar compounds is useful:

Compound Name Structural Features Biological Activity
N-(furan-3-yl)-N'-(thiophen-2-yloxy)acetamideFuran and thiophene ringsAntimicrobial activity
5-Chloro-N-(furan-3-yloxy)acetamideChloro substituentAntibacterial and antifungal properties
N-acylhydrazonyl-thienyl derivativesThiophene moietySignificant antituberculosis activity

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